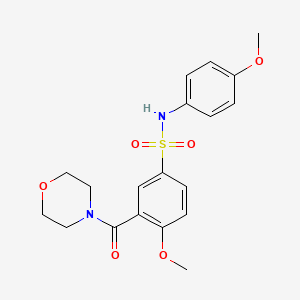
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MMPS, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMPS is a small molecule inhibitor that has been shown to have potent anticancer activity against a wide range of cancer cell lines.
Wirkmechanismus
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a potent inhibitor of MMPs, which are enzymes that degrade the extracellular matrix (ECM) and play a crucial role in cancer cell invasion and metastasis. MMPs are overexpressed in several types of cancer, and their inhibition has been shown to have potent anticancer activity. This compound inhibits the activity of MMPs by binding to their active site and preventing the cleavage of ECM proteins, thereby inhibiting cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity against a wide range of cancer cell lines. Several studies have reported that this compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of MMPs. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potent anticancer activity against a wide range of cancer cell lines. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation of this compound is its instability in aqueous solutions, which makes it difficult to store and use in lab experiments.
Zukünftige Richtungen
Several future directions can be explored for the development of 4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide as a potential anticancer agent. One of the future directions is the optimization of the synthesis method to improve the solubility and stability of this compound in aqueous solutions. Another future direction is the development of novel formulations of this compound that can improve its bioavailability and pharmacokinetic properties. Additionally, the combination of this compound with other anticancer agents can be explored to enhance its anticancer activity and reduce the development of drug resistance. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in cancer treatment.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in cancer treatment. This compound exhibits potent anticancer activity against a wide range of cancer cell lines by inhibiting the activity of MMPs. This compound has low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the poor solubility and instability of this compound in aqueous solutions are limitations that need to be addressed. Several future directions can be explored to further develop this compound as a potential anticancer agent.
Synthesemethoden
The synthesis of 4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxyphenyl isocyanate with 4-morpholinylcarbonyl chloride followed by the reaction with 4-methoxybenzenesulfonyl chloride. The final product is obtained by purification through column chromatography. The chemical structure of this compound is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.
Eigenschaften
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-5-3-14(4-6-15)20-28(23,24)16-7-8-18(26-2)17(13-16)19(22)21-9-11-27-12-10-21/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSZKXHBIDRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)
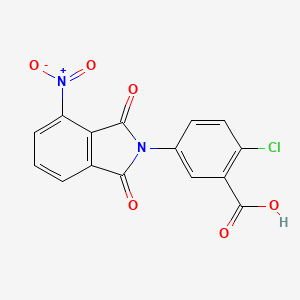
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)
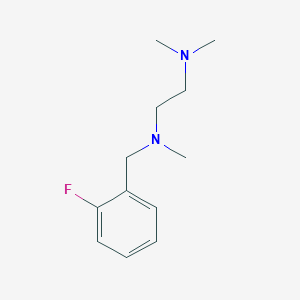
![N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884110.png)
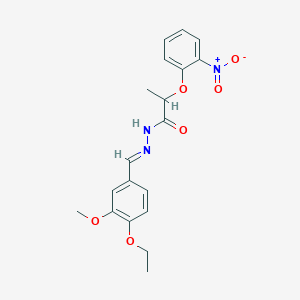
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)

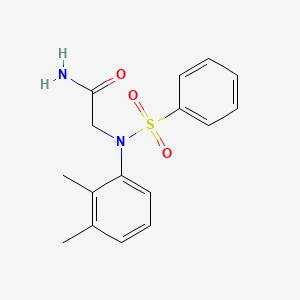
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)

![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)